Methyl 2-ethoxy-6-methyl-3,4,5,6-tetrahydropyridine-3-carboxylate is a heterocyclic compound characterized by a tetrahydropyridine ring that includes ethoxy, methyl, and carboxylate substituents. This compound falls under the category of tetrahydropyridines, which are known for their diverse biological activities and applications in organic synthesis. Its unique structure contributes to its potential utility in various scientific fields, including medicinal chemistry and material science.
The compound is classified as a carboxylic acid ester, specifically an ester of 3-carboxylic acid derived from tetrahydropyridine. Its chemical formula is , and it has a molecular weight of 199.25 g/mol. The compound is identified by the CAS number 1710846-07-3, which is essential for regulatory and safety documentation in research and industry contexts .
The synthesis of Methyl 2-ethoxy-6-methyl-3,4,5,6-tetrahydropyridine-3-carboxylate typically involves several multi-step organic reactions. A common approach includes:
The reaction conditions are critical for achieving high yields and purity. Controlled temperatures and the use of catalysts are often necessary. In industrial applications, large-scale batch reactors or continuous flow reactors may be employed to enhance efficiency and scalability. Purification techniques such as recrystallization and chromatography are essential for isolating the final product in its pure form .
The molecular structure of Methyl 2-ethoxy-6-methyl-3,4,5,6-tetrahydropyridine-3-carboxylate can be represented using various chemical notation systems:
This structure indicates a complex arrangement with multiple functional groups that contribute to its chemical reactivity and potential biological activity .
Methyl 2-ethoxy-6-methyl-3,4,5,6-tetrahydropyridine-3-carboxylate can participate in various chemical reactions:
For these reactions:
The products formed depend on the specific reagents and conditions used during the reactions. For instance:
The mechanism of action for Methyl 2-ethoxy-6-methyl-3,4,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation. The precise molecular targets can vary based on the application context .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 199.25 g/mol |
Density | Not available |
Boiling Point | Not available |
Melting Point | Not available |
Flash Point | Not available |
Methyl 2-ethoxy-6-methyl-3,4,5,6-tetrahydropyridine-3-carboxylate exhibits a range of chemical properties that make it suitable for various applications in organic synthesis and medicinal chemistry .
Methyl 2-ethoxy-6-methyl-3,4,5,6-tetrahydropyridine-3-carboxylate has several significant applications:
Regioselective introduction of the ethoxy group at C2 and the ester at C3 presents significant synthetic challenges due to potential competing reactions at other ring positions. Transition metal catalysis, particularly palladium and copper complexes, enables selective C-O bond formation at the C2 position. A demonstrated approach involves the catalytic ethoxylation of a pre-formed 6-methyl-3,4,5,6-tetrahydropyridin-3-carboxylate scaffold using Cu(I)/diamine catalyst systems in ethanol solvent under controlled temperatures (60-80°C), achieving C2-ethoxy substitution with >85% regioselectivity [5]. Computational studies indicate that steric hindrance from the C6 methyl group and the electron-withdrawing nature of the C3 ester direct the catalyst towards C2 functionalization [4]. Lewis acids like AlCl₃ are crucial for α-bromination of precursor piperidin-4-ones (e.g., compound 18), a key step for later introducing unsaturation, albeit requiring careful optimization to prevent polybromination and yielding the α-bromoketone 17 in ~46% yield [6]. Alternative pathways involve ring-closing strategies using functionalized dihydropyran intermediates (e.g., Methyl 2-Ethoxy-6-Methyl-3,4-Dihydro-2H-Pyran-4-Carboxylate, CAS# 112842-07-6) followed by regioselective reduction [1].
Multicomponent reactions (MCRs) offer efficient routes by constructing the tetrahydropyridine ring and introducing key substituents in a single operational step. A highly effective one-pot protocol involves the reaction of ethyl acetoacetate, an aryl aldehyde, and an enolizable ketone in ammonium acetate/acetic acid under reflux. This modified Hantzsch-type synthesis generates 1,4-dihydropyridine intermediates, which undergo selective reduction and ethoxylation. Reaction optimization studies show that substituting acetaldehyde derivatives as the carbonyl component facilitates direct incorporation of the ethoxy group, while methyl acetoacetate provides the C3 ester and C6 methyl substituents simultaneously [3]. Phosphine catalysis enables another powerful [4+2] annulation route. Tri-n-butylphosphine catalyzes the reaction between ethyl 2-methylbuta-2,3-dienoate (1) and N-sulfonyl imines (2) in dichloromethane at room temperature, yielding ethyl 6-phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate derivatives (3) in 76-94% yield [7]. Adapting this by using an ethoxy-containing imine precursor offers a direct route to the target scaffold with inherent modularity for the C6 aryl/methyl group.
Table 2: One-Pot Multicomponent Strategies for Tetrahydropyridine Assembly
Reactant Components | Catalyst/Conditions | Key Intermediate | Target Modification | Reported Yield |
---|---|---|---|---|
Ethyl Acetoacetate + Aldehyde + NH₄OAc | HOAc, Reflux | 1,4-DHP | Reduction/Ethoxylation | 50-70% |
Ethyl 2-Methylallenoate + N-Tosyl Imine | nBu₃P (5-10 mol%), DCM, rt | 1-Tosyl-1,2,5,6-THPs | Imine Variation (Ethoxy) | 76-94% [7] |
Enolates + α,β-Unsaturated Carbonyls | Organocatalyst (e.g., Proline) | Dihydropyridone | Functionalization at C3/C6 | 60-85% |
Controlling stereochemistry at the C3 and C6 positions of the tetrahydropyridine ring is critical for applications requiring chiral specificity. Organocatalysis, particularly using chiral secondary amines (e.g., L-proline or MacMillan imidazolidinones), facilitates enantioselective assembly. A key strategy involves the Michael addition of enolizable carbonyls (like methyl acetoacetate) to ethoxy-substituted α,β-unsaturated aldehydes, followed by intramolecular reductive amination. This sequence builds the ring with high enantiomeric excess (ee >90%) under mild conditions [3]. Transition metal catalysis provides complementary approaches. Chiral ruthenium(II)-N-heterocyclic carbene complexes catalyze the asymmetric hydrogenation of precursor pyridinium salts or dihydropyridines, yielding saturated tetrahydropyridines with excellent enantioselectivity (up to 98% ee) under moderate H₂ pressure (50-100 psi) [9]. Alternatively, copper(I)-bisphosphine complexes enable enantioselective conjugate reduction of β-ethoxy dihydropyridones, setting the C3 stereocenter before or during ring formation. Phosphine-catalyzed [4+2] annulations, as demonstrated by Kwon [7], can be rendered enantioselective using chiral phosphines like (R)-BINEPINE, providing direct access to enantioenriched 1,2,5,6-tetrahydropyridine-3-carboxylates with the ethoxy mimic potentially incorporated via the imine component.
Table 3: Enantioselective Approaches to Tetrahydropyridine Derivatives
Strategy | Catalyst System | Key Step | Enantiomeric Excess (ee) |
---|---|---|---|
Organocatalytic Michael/Amination | L-Proline (20-30 mol%) | Enolate Addition to Unsaturated Aldehyde | 85-92% |
Asymmetric Hydrogenation | Ru(II)-(S)-BINAP / Cl₂ | Dihydropyridine Reduction | 90-98% [9] |
Enantioselective Conjugate Reduction | Cu(I)-(R)-DTBM-SEGPHOS | β-Ethoxy Dihydropyridone Reduction | 88-95% |
Chiral Phosphine Annulation | (R)-BINEPINE (10 mol%) | [4+2] Cycloaddition | 80-90% |
Addressing limitations in traditional solution-phase synthesis (product isolation, catalyst recovery), solid-phase techniques enhance process efficiency for tetrahydropyridines. Wang resin-bound β-keto esters serve as versatile precursors. The immobilized substrate undergoes Knoevenagel condensation with aldehydes, followed by nucleophilic addition with amino equivalents (e.g., N-(methoxycarbonyl)-C-ethoxy nitrone) and acid-catalyzed cyclodehydration, furnishing resin-bound tetrahydropyridines. Cleavage with TFA/CH₂Cl₂ releases the target methyl ester directly, achieving overall yields of 65-80% with high purity (>95% by HPLC) after minimal workup [5] [8]. Immobilized catalysts improve sustainability. Polymer-supported phosphines (e.g., polystyrene-PPh₂) replicate the solution-phase [4+2] annulation [7] for synthesizing tetrahydropyridine libraries. These heterogeneous catalysts are recoverable via simple filtration and retain activity over ≥5 cycles with <5% leaching. Silica-immobilized chiral amines (e.g., silica-proline) facilitate asymmetric Michael additions for enantioenriched precursors, enabling continuous flow synthesis with residence times <30 minutes and ee values comparable to batch processes (>88%) [8]. These methods significantly improve scalability and reduce purification burdens for complex derivatives like the title compound.
Table 4: Solid-Phase and Immobilized Catalyst Systems
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7